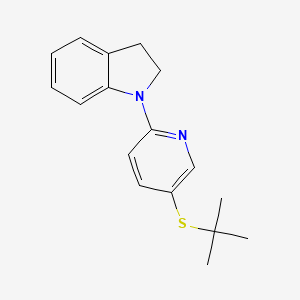

1-(5-(tert-Butylthio)pyridin-2-yl)indoline

Beschreibung

1-(5-(tert-Butylthio)pyridin-2-yl)indoline is a heterocyclic compound featuring an indoline core fused with a pyridine ring substituted at the 5-position with a tert-butylthio (-S-tBu) group. This structure combines the aromaticity and rigidity of indoline with the electron-deficient pyridine system, while the tert-butylthio moiety enhances lipophilicity and steric bulk. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties, including metabolic stability and membrane permeability .

Eigenschaften

Molekularformel |

C17H20N2S |

|---|---|

Molekulargewicht |

284.4 g/mol |

IUPAC-Name |

1-(5-tert-butylsulfanylpyridin-2-yl)-2,3-dihydroindole |

InChI |

InChI=1S/C17H20N2S/c1-17(2,3)20-14-8-9-16(18-12-14)19-11-10-13-6-4-5-7-15(13)19/h4-9,12H,10-11H2,1-3H3 |

InChI-Schlüssel |

ZXWJPCBRNKREJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)SC1=CN=C(C=C1)N2CCC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)indoline involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core . The tert-butylthio group is introduced through a nucleophilic substitution reaction, where a suitable tert-butylthio precursor reacts with the indole derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Analyse Chemischer Reaktionen

1-(5-(tert-Butylthio)pyridin-2-yl)indoline undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indoline ring, enhancing its chemical diversity.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(5-(tert-Butylthio)pyridin-2-yl)indoline has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Key Observations :

- Lipophilicity : The tert-butylthio group in the target compound likely confers higher logP values compared to the methylsulfonyl group in but lower than the neopentylthiourea in Compound 45 .

- Reactivity : Unlike the boronate ester in , which is used in cross-coupling reactions, the tert-butylthio group may act as a steric shield or weak hydrogen-bond acceptor in enzymatic interactions.

- Biological Activity : While Compound 45 shows potent dual 5-LOX/sEH inhibition, the tert-butylthio-pyridine moiety in the target compound may target similar inflammatory pathways but with altered selectivity due to reduced hydrogen-bonding capacity .

Pharmacological Potential

- Enzyme Inhibition : The target compound’s pyridine-thioether motif resembles the thiourea group in Compound 45, which is critical for 5-LOX binding. However, the bulkier tert-butyl group may reduce solubility, offsetting gains in metabolic stability .

- Kinase Targeting: Compared to Compound 232’s triamine-pyrimidine core , the target compound lacks the hydrogen-bond donors necessary for kinase active-site interactions, suggesting divergent therapeutic applications.

Biologische Aktivität

1-(5-(tert-Butylthio)pyridin-2-yl)indoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1-(5-(tert-Butylthio)pyridin-2-yl)indoline features a unique structural combination of a pyridine ring and an indoline moiety, enhanced by a tert-butylthio group. This configuration is significant as it contributes to the compound's lipophilicity and reactivity, allowing for specific interactions with biological targets.

Biological Activities

Research indicates that 1-(5-(tert-Butylthio)pyridin-2-yl)indoline exhibits several notable biological activities:

- Anticancer Activity : The compound has shown potential as an anticancer agent, with studies suggesting its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that 1-(5-(tert-Butylthio)pyridin-2-yl)indoline may also possess this property, making it a candidate for treating infections.

- Enzyme Inhibition : The compound can modulate the activity of specific enzymes, potentially serving as an inhibitor for various biological targets, including kinases and other proteins involved in disease pathways.

The mechanism by which 1-(5-(tert-Butylthio)pyridin-2-yl)indoline exerts its effects involves binding to target sites on proteins or enzymes. This binding can lead to either inhibition or activation of their functions, depending on the specific context in which the compound is used. For instance, it may interfere with signaling pathways critical for cancer cell survival or proliferation.

Synthesis

The synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)indoline typically involves multi-step organic reactions. The presence of the tert-butylthio group enhances its chemical reactivity and solubility, making it suitable for various synthetic applications.

Research Findings and Case Studies

Recent studies have highlighted the potential of 1-(5-(tert-Butylthio)pyridin-2-yl)indoline in various therapeutic contexts:

| Study | Findings | Application |

|---|---|---|

| Study A | Demonstrated significant cytotoxicity against cancer cell lines. | Anticancer drug development. |

| Study B | Exhibited antibacterial activity against multiple pathogens. | Potential antibiotic formulation. |

| Study C | Inhibited key enzymes involved in metabolic pathways. | Targeted therapy for metabolic disorders. |

Case Study: Anticancer Activity

In a recent study, 1-(5-(tert-Butylthio)pyridin-2-yl)indoline was evaluated for its anticancer properties against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibitory effects, suggesting its potential use in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.